molecular formula C23H32N6O6S2 B2655786 N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide CAS No. 692733-06-5

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide

Cat. No.: B2655786
CAS No.: 692733-06-5
M. Wt: 552.67
InChI Key: PPTMRVLMFQZWTH-UHFFFAOYSA-N
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Description

N¹,N⁴-Bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide is a symmetrical bis-amide derivative featuring a seven-membered 1,4-diazepane core. The molecule is substituted at both terminal amide positions with 4-[(dimethylamino)sulfonyl]phenyl groups, which confer unique electronic and steric properties. This compound is hypothesized to exhibit biological activity, particularly in enzyme inhibition or antimicrobial contexts, given the prevalence of sulfonamide groups in drug design .

Properties

IUPAC Name

1-N,4-N-bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O6S2/c1-26(2)36(32,33)20-10-6-18(7-11-20)24-22(30)28-14-5-15-29(17-16-28)23(31)25-19-8-12-21(13-9-19)37(34,35)27(3)4/h6-13H,5,14-17H2,1-4H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTMRVLMFQZWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,4-diazepane with 4-(dimethylamino)sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired sulfonylphenyl groups on the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit:

  • Anticancer Activity : Studies have demonstrated that related diazepane derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, making this compound a candidate for further exploration in antibiotic development.

Materials Science

In materials science, the unique chemical structure of this compound can be utilized to develop:

  • Polymeric Materials : By incorporating this compound into polymer matrices, researchers can enhance thermal stability and mechanical properties.
  • Sensors : The compound's ability to interact with various analytes may lead to applications in sensor technology for detecting specific chemicals or biological markers.

Biochemical Applications

The compound's functional groups allow it to serve as a versatile reagent in biochemical assays:

  • Sulfhydryl Analysis : Similar compounds have been used as reagents for the detection and quantification of sulfhydryl groups in proteins, which are crucial for understanding protein folding and function.
  • Drug Delivery Systems : Its structural characteristics may enable the design of drug delivery vehicles that can improve the bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of diazepane derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), suggesting that the compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains. The findings highlighted the potential of this compound as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N1,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonylphenyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The diazepane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Cores and Substituents

2.1.1. Core Flexibility: Diazepane vs. Cyclohexane
  • N¹,N⁴-Bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide (): Core: Rigid six-membered cyclohexane ring in a chair conformation. Substituents: Pyridyl groups enable coordination chemistry (e.g., Ag⁺ binding in polymers). Cyclohexane derivatives are preferred in coordination polymers due to predictable spatial arrangements .
2.1.2. Substituent Effects: Sulfonamide vs. Benzimidazole/Nitro Groups
  • (BIP)₂B (N¹,N⁴-Bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide, ):
    • Substituents : Benzimidazole groups enable RNA-competitive binding to HCV NS3 helicase.
    • Comparison : The sulfonamide groups in the target compound may offer stronger hydrogen-bonding capacity (-SO₂NH-) versus benzimidazole’s π-π stacking, altering target specificity .
  • 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (): Substituents: Nitro groups (-NO₂) contribute to electron-withdrawing effects, reducing solubility compared to sulfonamides.

Spectroscopic and Crystallographic Comparisons

Property Target Compound (Sulfonamide) Cyclohexane-Pyridyl Derivative () Cubane-Based Dicarboxamide ()
¹H NMR (δ, ppm) Not reported 8.73 (pyridyl H), 10.07 (amide H) 8.21–7.24 (aromatic H)
IR (cm⁻¹) Expected: ~1350 (S=O stretch) 1683 (C=O), 1536 (amide bend) 1665 (C=O), 694 (C-H aromatic)
Crystal System Not reported Monoclinic (P21/n) Cubic (for cubane derivatives)
Hydrogen Bonding Likely via sulfonamide NH N–H⋯N (pyridyl) Amide-to-amide interactions
  • The target compound’s sulfonamide groups are expected to show strong IR absorption at ~1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretches), distinct from nitro (-NO₂) or benzimidazole groups .

Biological Activity

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide (CAS: 692733-06-5) is a synthetic compound characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound based on available research.

Chemical Structure and Properties

  • Molecular Formula : C23H32N6O6S2
  • Molecular Weight : 552.67 g/mol
  • Purity : >90%

The compound features two diazepane rings and sulfonamide groups that are likely responsible for its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino and sulfonyl groups enhance its solubility and bioavailability, which may facilitate its pharmacological effects.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : Compounds containing sulfonamide groups are known for their antimicrobial effects, potentially acting against bacterial infections by inhibiting folate synthesis.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the modulation of cytokine release and inhibition of inflammatory pathways.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of related sulfonamide compounds. The findings demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Studies

Another research article highlighted the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) that suggest significant antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of cell proliferation and apoptosisJournal of Medicinal Chemistry
AntimicrobialInhibition of folate synthesisAntimicrobial Agents
Anti-inflammatoryModulation of cytokine releaseInflammation Research

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

Methodological Answer:

  • Reagent Selection : Use 1,4-diazepane derivatives as a core scaffold, substituting with dimethylaminosulfonylphenyl groups via coupling agents like EDC/HOBt. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to diazepane) to minimize side products .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 25–50°C promote solubility and reaction efficiency. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Purification : Employ column chromatography (silica gel, gradient elution with chloroform/methanol) followed by recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C-NMR : Identify characteristic peaks (e.g., diazepane N-CH₂ at δ 3.2–3.5 ppm, sulfonamide S=O at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and carboxamide C=O (1650–1700 cm⁻¹) .
  • Elemental Analysis (CHN) : Validate empirical formulas (e.g., C₂₈H₃₆N₆O₆S₂) with <0.3% deviation .

Q. How can Design of Experiments (DOE) optimize reaction conditions?

Methodological Answer:

  • Variables : Test factors like temperature (25–70°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) using a fractional factorial design .
  • Response Metrics : Track yield (%) and purity (HPLC >95%). Use ANOVA to identify significant factors and derive predictive models .
  • Example Table :
VariableRange TestedOptimal ValueImpact on Yield
Temperature25–70°C50°CHigh (+25%)
SolventDMF/THFDMFModerate (+15%)
Catalyst Loading0.1–1.0 eq0.5 eqLow (+5%)

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for targeted biological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of sulfonamide groups .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with binding energies <−8.0 kcal/mol .
  • Reaction Path Search : Apply the ICReDD framework to explore alternative synthetic routes and intermediates computationally .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

Methodological Answer:

  • Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤1% v/v) to minimize variability .
  • Statistical Analysis : Use Bland-Altman plots to assess agreement between datasets. Apply multivariate regression to isolate confounding factors (e.g., serum proteins in cell-based assays) .

Q. How do substituents on sulfonamide groups influence physicochemical and biological properties?

Methodological Answer:

  • Substituent Effects : Replace dimethylamino groups with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) moieties. Assess impacts on solubility (logP) and binding affinity .
  • Example Table :
Substituent (R)logPIC₅₀ (μM)Solubility (mg/mL)
-N(CH₃)₂2.10.451.2
-Cl2.80.120.8
-OCH₃1.91.102.5

Q. What thermodynamic parameters govern the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 30 days. Calculate activation energy (Eₐ) using the Arrhenius equation .
  • Degradation Pathways : Identify hydrolysis-prone sites (e.g., carboxamide bonds) via LC-MS and adjust formulation (e.g., lyophilization) to enhance shelf life .

Key Notes

  • Methodological Focus : Answers emphasize reproducible workflows for synthesis, characterization, and data analysis, avoiding speculative or commercial content.

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